

# Unveiling the Potential: A Technical Guide to Ultramicrosize Griseofulvin Crystal Properties

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core properties of ultramicrosize griseofulvin crystals, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development. Griseofulvin, a potent antifungal agent, has long been a cornerstone in the treatment of dermatophytic infections. However, its clinical efficacy is intrinsically linked to its bioavailability, which is significantly influenced by its particle size. The advent of ultramicrosize formulations has marked a pivotal advancement in optimizing the therapeutic potential of this drug. This guide delves into the physicochemical characteristics, dissolution dynamics, and bioavailability of ultramicrosize griseofulvin, providing detailed experimental protocols and a comparative analysis with its microsize counterpart.

## Physicochemical Properties

Ultramicrosize griseofulvin is a white to creamy white, odorless powder.<sup>[1][2]</sup> Its chemical name is 7-Chloro-2',4,6-trimethoxy-6' $\beta$ -methylspiro[benzofuran-2(3H),1'-<sup>[3]</sup>cyclohexene]-3,4'-dione.<sup>[2]</sup> The reduction in particle size to the sub-micron level is the defining characteristic of the ultramicrosize form, which significantly impacts its solubility and dissolution rate. Formulations of ultramicrosize griseofulvin often incorporate polyethylene glycol (PEG) to enhance its dispersion and dissolution.<sup>[2][4][5]</sup>

Property	Description
Appearance	White to creamy white, odorless, crystalline powder.[1][2][6]
Solubility	Very slightly soluble in water; soluble in acetone, dimethylformamide, and chloroform; sparingly soluble in alcohol.[1][2][7]
Molecular Formula	C <sub>17</sub> H <sub>17</sub> ClO <sub>6</sub> [8]
Molecular Weight	352.77 g/mol [7]
Particle Size	Generally up to 5 µm in maximum dimension, with a predominance of particles around 4 µm in diameter for microsize. Ultramicrosize particles are significantly smaller.[6] Some studies report producing spherical microparticles with mean diameters ranging from 0.5 to 2.5 micrometers. [9]
Formulation	Often dispersed in polyethylene glycol (e.g., PEG 8000) to improve dissolution.[2][5][10]

## Dissolution and Bioavailability

The primary advantage of ultramicrosize griseofulvin lies in its enhanced dissolution rate and subsequent improvement in bioavailability. The increased surface area of the smaller crystals facilitates faster dissolution in gastrointestinal fluids, leading to more efficient absorption.

## Comparative Bioavailability

Clinical studies have consistently demonstrated that ultramicrosize griseofulvin formulations exhibit superior bioavailability compared to microsize formulations. This allows for a reduction in the administered dose to achieve the same therapeutic effect. The efficiency of gastrointestinal absorption of ultramicrocrystalline griseofulvin is approximately one and one-half times that of the conventional microsize form.[1][2][10]

Parameter	Ultramicrosize Griseofulvin (250 mg)	Microsize Griseofulvin (500 mg)	Reference
Relative Bioavailability	Approximately 1.5 times higher	-	[1][2]
Dose Equivalence	330-375 mg	500 mg	[6]
Peak Plasma Concentration (Cmax)	Not significantly different from twice the dose of microsize	-	[11]
Area Under the Curve (AUC)	Significantly less than twice the dose of microsize in some studies	-	[11]

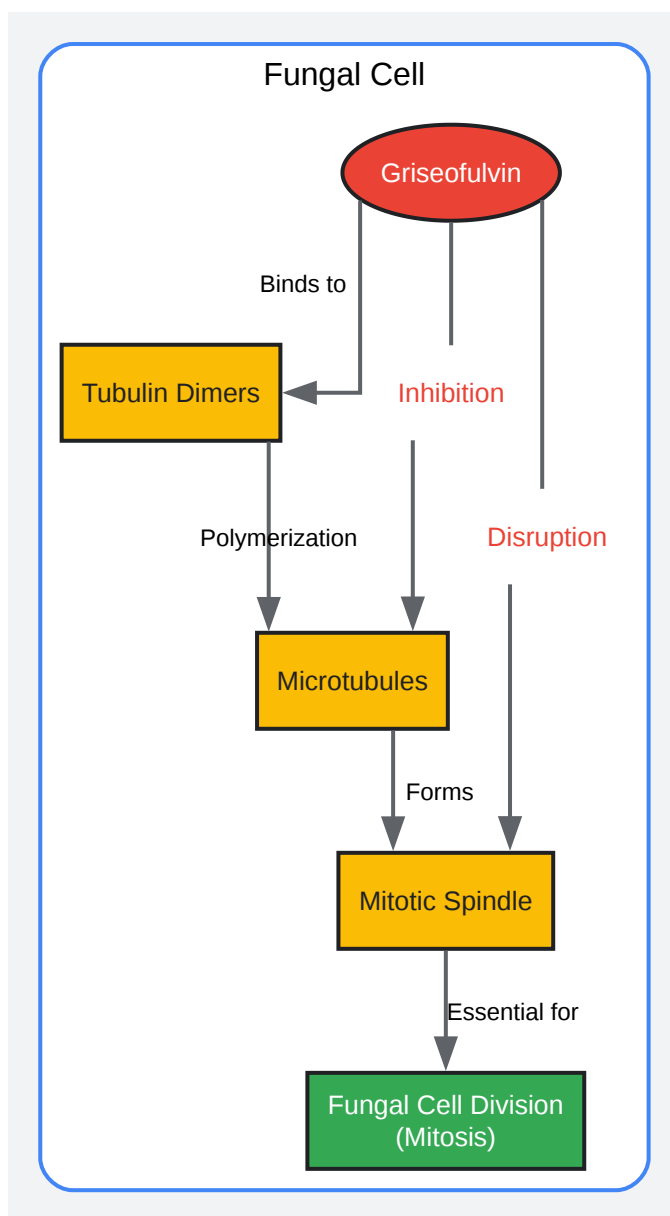
A study comparing a 330 mg ultramicrosize tablet to a 500 mg microsize formulation found them to be bioequivalent. Another study showed that 250 mg ultramicrosize dosage forms exhibited peak concentrations that were not significantly different from 500 mg microsize products.[11]

## Effect of Food

The absorption of griseofulvin is known to be enhanced when administered with a fatty meal. While co-administration with food tends to minimize the differences between various preparations, the absorption from ultramicrosized tablets is still considered more reliable and uniform.[3]

## Mechanism of Action

Griseofulvin exerts its antifungal effect by disrupting the mitotic spindle of fungal cells, thereby inhibiting cell division.[12][13][14] It binds to tubulin, the protein subunit of microtubules, and interferes with their polymerization.[12][13][14] This action is selective for fungal cells.[12] Following oral administration, griseofulvin is deposited in keratin precursor cells, and the newly formed keratin becomes resistant to fungal invasion.[2][10]



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Caption: Mechanism of action of Griseofulvin in fungal cells.

## Experimental Protocols

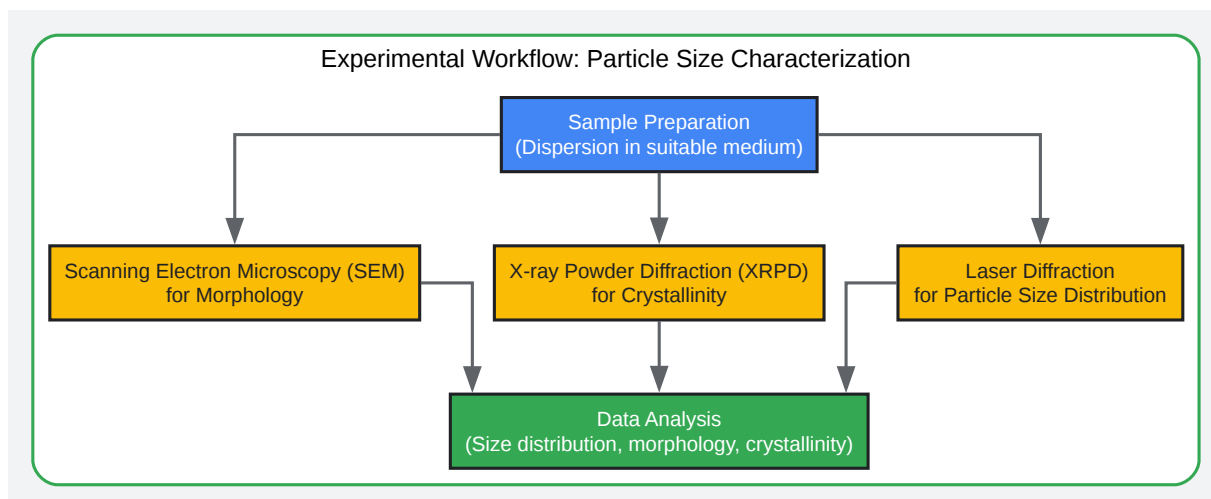
### Dissolution Testing (USP Method for Ultramicrosize Tablets)

This protocol is based on the United States Pharmacopeia (USP) monograph for Ultramicrosize Griseofulvin Tablets.[4]

- Apparatus: USP Apparatus 2 (Paddle)
- Medium: Water containing 5.4 mg of sodium lauryl sulfate per mL.
- Volume: 1000 mL
- Rotation Speed: 75 rpm
- Time: 45 minutes
- Procedure:
  - Place one tablet in each vessel of the dissolution apparatus.
  - Start the apparatus and run for 45 minutes.
  - Withdraw a sample from each vessel and filter.
  - Determine the amount of  $C_{17}H_{17}ClO_6$  dissolved using UV-Vis spectrophotometry at the wavelength of maximum absorbance at about 291 nm.
  - Compare the absorbance with a Standard solution of USP Griseofulvin RS in the same medium.
- Tolerances: Not less than 80% (Q) of the labeled amount of griseofulvin is dissolved in 45 minutes.[\[4\]](#)

## Particle Size Analysis

Particle size distribution is a critical quality attribute for ultramicrosize griseofulvin. Various techniques can be employed for its characterization.



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Caption: Experimental workflow for particle size characterization.

Scanning Electron Microscopy (SEM):

- Sample Preparation: Mount a small amount of the ultramicrosize griseofulvin powder onto an SEM stub using double-sided carbon tape.
- Coating: Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
- Imaging: Acquire images at various magnifications to observe the crystal morphology and estimate the particle size.

X-ray Powder Diffraction (XRPD):

- Sample Preparation: Place a sufficient amount of the powder sample into the sample holder.
- Data Acquisition: Scan the sample over a defined  $2\theta$  range (e.g.,  $5^\circ$  to  $40^\circ$ ) using a diffractometer with Cu K $\alpha$  radiation.

- **Analysis:** Analyze the resulting diffraction pattern to confirm the crystalline nature of the material and identify the polymorphic form.

## In Vivo Bioavailability Study

A typical in vivo bioavailability study to compare ultramicrosize and microsize griseofulvin would involve a randomized, crossover design in healthy volunteers.

- **Subjects:** Healthy adult volunteers.
- **Design:** Randomized, two-period, two-sequence, crossover study.
- **Treatments:**
  - **Test:** Ultramicrosize griseofulvin tablet (e.g., 330 mg)
  - **Reference:** Microsize griseofulvin tablet (e.g., 500 mg)
- **Procedure:**
  - Administer a single oral dose of the assigned formulation to fasted subjects.
  - Collect blood samples at predefined time points (e.g., 0, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours) post-dose.
  - Separate plasma from the blood samples and store frozen until analysis.
  - Analyze the plasma samples for griseofulvin concentration using a validated analytical method (e.g., HPLC).
- **Pharmacokinetic Parameters:** Calculate C<sub>max</sub> (peak plasma concentration), T<sub>max</sub> (time to reach C<sub>max</sub>), and AUC (area under the plasma concentration-time curve) for each subject and formulation.
- **Statistical Analysis:** Perform statistical analysis (e.g., ANOVA) on the log-transformed pharmacokinetic parameters to determine bioequivalence.

## Conclusion

The development of ultramicrosize griseofulvin crystals represents a significant advancement in the formulation of this essential antifungal agent. The reduction in particle size directly translates to an enhanced dissolution rate and improved bioavailability, allowing for lower, more effective dosing regimens. This technical guide provides a foundational understanding of the key properties of ultramicrosize griseofulvin, along with detailed experimental protocols for its characterization. For researchers and drug development professionals, a thorough understanding of these principles is crucial for the continued development and optimization of griseofulvin formulations and other poorly soluble drugs.

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## References

- 1. What is the mechanism of Griseofulvin? [synapse.patsnap.com]
- 2. Kinetic suppression of microtubule dynamic instability by griseofulvin: Implications for its possible use in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. permegear.com [permegear.com]
- 6. Griseofulvin Microparticles by Supercritical Anti-Solvent Process-Academax [exhibition.academax.com]
- 7. Structure determination of phase II of the antifungal drug griseofulvin by powder X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpp.com [ijpp.com]
- 9. researchgate.net [researchgate.net]
- 10. nihs.go.jp [nihs.go.jp]
- 11. Ultramicrosize Griseofulvin Tablets [drugfuture.com]
- 12. Comparative bioavailability of a microsize and ultramicrosize griseofulvin formulation in man - PubMed [pubmed.ncbi.nlm.nih.gov]



- 13. benchchem.com [benchchem.com]
- 14. New Solid Forms of Griseofulvin: A Solvate and a Relict Polymorph Related to Reported Solvates - PMC [pmc.ncbi.nlm.nih.gov]
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